Technical Guide: Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate & Carboxylate Scaffolds
Technical Guide: Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate & Carboxylate Scaffolds
The following technical guide provides an in-depth analysis of Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate and its stable chemical reality.
Editorial Note: While the specific nomenclature "Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate" implies an
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Executive Summary
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in antitumor, antimicrobial, and neuroprotective agents. This guide focuses on the ethyl ester derivatives at the C-2 position. Specifically, it clarifies the distinction between the elusive
Chemical Identity & Identifiers
The Target vs. The Reality
Researchers must distinguish between the theoretical target requested and the actual stable product obtained from standard syntheses.
| Feature | Target Compound ( | Stable Synthetic Product (Carboxylate) |
| Systematic Name | Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | Ethyl 1,3-benzothiazole-2-carboxylate |
| Structure | Benzothiazole–C(=O)–C(=O)–OEt | Benzothiazole–C(=O)–OEt |
| CAS Number | Not established in major registries | 32137-76-1 |
| Stability | Labile (Prone to decarbonylation) | Highly Stable |
| Molecular Formula | C | C |
| Molecular Weight | 235.26 g/mol | 207.25 g/mol |
Validated Identifiers (for Ethyl 1,3-benzothiazole-2-carboxylate)
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CAS Number: 32137-76-1[1]
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MDL Number: MFCD00848360[1]
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SMILES: CCOC(=O)c1nc2ccccc2s1
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InChIKey: VLQLCEXNNGQELL-UHFFFAOYSA-N[1]
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Appearance: White to off-white crystalline solid[1]
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Melting Point: 68–72 °C
Synthesis & Reaction Mechanisms[4][5][6][7][8]
Standard Protocol: Condensation of 2-Aminothiophenol with Diethyl Oxalate
This is the primary industrial and laboratory method.[1] While diethyl oxalate provides a C2 fragment, the reaction conditions typically favor the formation of the carboxylate (loss of one carbonyl equivalent) rather than the oxoacetate.
Reagents: 2-Aminothiophenol (1.0 eq), Diethyl Oxalate (Excess/Solvent), p-TsOH (Catalytic).[1]
Step-by-Step Protocol:
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Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminothiophenol (10 mmol) in xylene (30 mL).
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Addition: Add diethyl oxalate (15 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
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Reflux: Heat the mixture to reflux (140°C) for 4–6 hours. Monitor TLC for the disappearance of the thiol.
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Workup: Cool the reaction mixture to room temperature. The product may precipitate.[1][2] If not, evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 8:2).
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Yield: Expect 65–85% of Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1).[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the cyclization mechanism and the point of divergence where the expected
Caption: Mechanistic pathway showing the condensation of 2-aminothiophenol with diethyl oxalate. High-temperature conditions favor the expulsion of CO, yielding the carboxylate (CAS 32137-76-1) rather than the oxoacetate.
Alternative Route to the -Keto Ester (Theoretical)
To access the specific 2-oxoacetate target, one must avoid high-temperature condensation.[1] A potential (but difficult) route involves lithiation:
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Substrate: Benzothiazole.
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Reagent: n-Butyllithium (n-BuLi) at -78°C (THF).
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Electrophile: Diethyl oxalate (added at -78°C).
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Challenge: The C-2 anion of benzothiazole is unstable and prone to ring-opening (Isocyano-phenylthiolate equilibrium). This route often yields mixtures, explaining the scarcity of the pure oxoacetate in literature.
Physicochemical Properties (CAS 32137-76-1)[1][3]
| Property | Value | Relevance |
| LogP | 2.85 (Predicted) | Good membrane permeability for drug discovery.[1] |
| H-Bond Donors | 0 | Lipophilic core; acts as an acceptor.[1] |
| H-Bond Acceptors | 3 | N and O atoms available for target binding.[1] |
| Solubility | DMSO, Methanol, DCM | Suitable for standard biological assay buffers.[1] |
| Reactivity | Electrophilic Ester | Readily reacts with hydrazines to form hydrazides (antitumor scaffolds).[1] |
Applications in Drug Discovery[1]
Pharmacophore Utility
The ethyl 1,3-benzothiazole-2-carboxylate serves as a critical intermediate for synthesizing Benzothiazole-2-carboxamides and Hydrazides , which are potent inhibitors of:
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PTP-1B (Protein Tyrosine Phosphatase 1B): A target for diabetes and obesity.[1]
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DNA Gyrase: Antibacterial activity against resistant strains.[1]
Synthetic Utility Diagram
The ester group at C-2 is a versatile handle for diversifying the scaffold.
Caption: Divergent synthesis from the stable carboxylate precursor to bioactive therapeutic classes.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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Handling Protocols:
References
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Synthesis of Benzothiazole Carboxylates: Shantakumar, S. M., et al. "Synthesis and biological activity of some new benzothiazole derivatives." Der Pharma Chemica, 2011.[1]
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Reaction Mechanism (ATP + Diethyl Oxalate): Azzam, R. A., & Seif, M. "Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides."[1] Advances in Basic and Applied Sciences, 2024.[1][2]
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Commercial Analog Data (CAS 32137-76-1): Sigma-Aldrich.[1][4] "Ethyl benzothiazole-2-carboxylate Product Sheet."
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Thiazole Analog Comparison (CAS 64987-08-2): PubChem. "Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate."[1][5] [1]
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Benzothiazole Lithiation Challenges: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell, 2010.[1] (Standard text regarding C-2 lithiation instability).
